molecular formula C6H10F3NO3 B3028142 2-Methylazetidin-3-ol; trifluoroacetic acid CAS No. 1630906-69-2

2-Methylazetidin-3-ol; trifluoroacetic acid

Cat. No.: B3028142
CAS No.: 1630906-69-2
M. Wt: 201.14
InChI Key: KPIBUMBDQAVGQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylazetidin-3-ol; trifluoroacetic acid involves the reaction of 2-Methylazetidin-3-ol with trifluoroacetic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is often synthesized in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylazetidin-3-ol; trifluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Scientific Research Applications

2-Methylazetidin-3-ol; trifluoroacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylazetidin-3-ol; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylazetidin-3-ol; trifluoroacetic acid include:

Uniqueness

This compound is unique due to its combination of the azetidin-3-ol moiety with trifluoroacetic acid. This combination imparts specific chemical properties that make it valuable for various research applications. The presence of trifluoroacetic acid enhances the compound’s stability and reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methylazetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.C2HF3O2/c1-3-4(6)2-5-3;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIBUMBDQAVGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-69-2
Record name 3-Azetidinol, 2-methyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 2
2-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 3
2-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 4
2-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 5
2-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 6
2-Methylazetidin-3-ol; trifluoroacetic acid

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